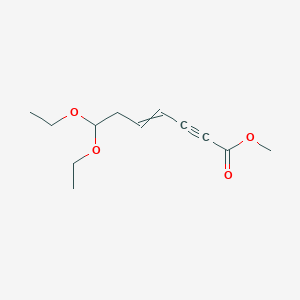

Methyl 7,7-diethoxyhept-4-en-2-ynoate

Description

Properties

CAS No. |

143365-99-5 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

methyl 7,7-diethoxyhept-4-en-2-ynoate |

InChI |

InChI=1S/C12H18O4/c1-4-15-12(16-5-2)10-8-6-7-9-11(13)14-3/h6,8,12H,4-5,10H2,1-3H3 |

InChI Key |

WUNYXTIAFOGZMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC=CC#CC(=O)OC)OCC |

Origin of Product |

United States |

Preparation Methods

Core Reaction Pathway

-

- (Z)-hept-4-en-2-ynal (13) or hept-2-ynal (11) undergoes nucleophilic attack by the dianion, forming β-ketoester intermediates.

- Stereochemical Control : The (Z)-configuration of the enynal ensures regioselectivity in the resulting product.

| Parameter | Value/Description |

|---|---|

| Catalyst | LDA (low temperature) |

| Solvent | THF or dichloromethane |

| Key Intermediate | β-ketoester adduct |

| Yield (Inferred) | Moderate (analogous reactions ~50-70%) |

Gold-Catalyzed Hydroamination of Propargylic Alcohols

Gold(I) catalysis enables hydroamination of propargylic alcohols to access functionalized intermediates, which can be manipulated to form methyl 7,7-diethoxyhept-4-en-2-ynoate.

Proposed Pathway

Protection and Functionalization :

- Diethoxy Protection : Hydroxy groups are protected as acetals using ethoxy groups via acid-catalyzed ketal formation.

- Esterification : Oxidation of hydroxyl groups to ketones, followed by esterification with methanol.

Alkylation of Propargylic Alcohols

This approach extends the carbon chain via alkylation, leveraging propargylic alcohol reactivity.

Key Steps

-

- Diethoxy Protection : Hydroxyl groups are converted to acetals using ethoxy groups.

- Esterification : Carbonyl activation via oxidation to acid, followed by methanol esterification.

| Substrate | Reagent | Product |

|---|---|---|

| Propargylic alcohol | Ethanol, H⁺ | Diethoxy-protected alcohol |

| Diethoxy alcohol | Oxidizing agent (e.g., CrO₃) | Ketone intermediate |

| Ketone | CH₃OH, H⁺ | Methyl ester |

Comparative Analysis of Methods

Structural Analogues and Reactivity Insights

Methyl 7,7-diethoxyhept-4-en-2-ynoate shares reactivity with simpler enynoates like methyl hex-2-en-4-ynoate (PubChem CID 72793978). Its extended chain and diethoxy groups enhance solubility and stability, aiding in further transformations.

| Compound | Structure | Reactivity |

|---|---|---|

| Methyl hex-2-en-4-ynoate | CC#CC=CC(=O)OC | Undergoes conjugate additions |

| Target Compound | Diethoxy-protected hept-4-en-2-ynoate | Resists hydrolysis; enyne reactivity |

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-diethoxyhept-4-en-2-ynoate undergoes various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as or .

Reduction: The ester group can be reduced to an alcohol using reducing agents like .

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as or .

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Ozone (O3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, Alcohols

Major Products Formed

Oxidation: Diketones, Carboxylic acids

Reduction: Alcohols

Substitution: Amides, Esters

Scientific Research Applications

Methyl 7,7-diethoxyhept-4-en-2-ynoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester and alkyne groups.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7,7-diethoxyhept-4-en-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed to form carboxylic acids, while the alkyne group can participate in cycloaddition reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which increases the electrophilicity of the alkyne carbon atoms.

Comparison with Similar Compounds

8-O-Acetylshanzhiside Methyl Ester

- Structure: A cyclic methyl ester with acetyloxy, hydroxyl, and glycosidic groups, contrasting with the linear aliphatic backbone of Methyl 7,7-diethoxyhept-4-en-2-ynoate.

- Applications : Used as a reference standard in pharmacological research and as an ingredient in supplements and cosmetics due to its natural origin and bioactivity .

- Key Differences: The absence of conjugated unsaturated bonds in 8-O-acetylshanzhiside reduces its suitability for cycloaddition reactions. Higher polarity due to multiple hydroxyl groups, limiting solubility in nonpolar solvents compared to Methyl 7,7-diethoxyhept-4-en-2-ynoate.

Methyl Salicylate

- Structure : A simple aromatic methyl ester (ortho-hydroxybenzoate) without unsaturated or ethoxy substituents.

- Applications : Widely used in fragrances, food additives, and topical analgesics. Serves as a volatile organic compound (VOC) in atmospheric studies .

- Key Differences: Methyl salicylate’s aromatic ring enhances stability but reduces reactivity toward electrophilic additions compared to the enyne system in Methyl 7,7-diethoxyhept-4-en-2-ynoate. Higher volatility due to lower molecular weight and simpler structure.

Functional Analogues

Methyl Esters with Ethoxy Groups

- Comparison: Ethoxy groups in Methyl 7,7-diethoxyhept-4-en-2-ynoate may enhance solubility in polar aprotic solvents (e.g., DMF or acetone) compared to non-ethoxy esters. However, steric hindrance from the diethoxy substituents could slow nucleophilic attacks at the ester carbonyl.

Methyl Esters with Conjugated Unsaturation

- Example : Methyl propiolate (HC≡C-COOCH₃).

- Comparison: The enyne system in Methyl 7,7-diethoxyhept-4-en-2-ynoate offers dual reactivity (for Diels-Alder or click chemistry), whereas methyl propiolate is primarily used for alkyne-based couplings.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Key Functional Groups | Reactivity Profile | Primary Applications |

|---|---|---|---|

| Methyl 7,7-diethoxyhept-4-en-2-ynoate | Ester, enyne, ethoxy | Electrophilic addition, cycloaddition | Synthetic intermediates |

| 8-O-Acetylshanzhiside Methyl Ester | Ester, acetyloxy, hydroxyl, glycoside | Hydrolysis, hydrogen bonding | Pharmacology, cosmetics |

| Methyl Salicylate | Aromatic ester, hydroxyl | Ester hydrolysis, volatility | Fragrances, analgesics, VOCs |

Table 2: Hypothetical Physicochemical Properties (Inferred from Evidence)

| Property | Methyl 7,7-Diethoxyhept-4-en-2-ynoate | Methyl Salicylate | 8-O-Acetylshanzhiside Methyl Ester |

|---|---|---|---|

| Solubility | Moderate in organic solvents | High in ethanol/ether | Low in nonpolar solvents |

| Volatility | Low (high molecular weight) | High | Very low |

| Stability | Sensitive to strong acids/bases | Stable at room temperature | Hydrolyzes under acidic conditions |

Research Findings and Limitations

- Synthetic Utility: Methyl 7,7-diethoxyhept-4-en-2-ynoate’s enyne system is advantageous for constructing polycyclic frameworks, as demonstrated in strained alkene synthesis (inferred from analogous studies) .

- Data Gaps : Specific metrics (e.g., melting point, logP) are absent in the provided evidence, necessitating extrapolation from structurally related esters.

- Contradictions: While methyl salicylate is confirmed as a VOC , the volatility of Methyl 7,7-diethoxyhept-4-en-2-ynoate remains speculative due to its larger size and functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.